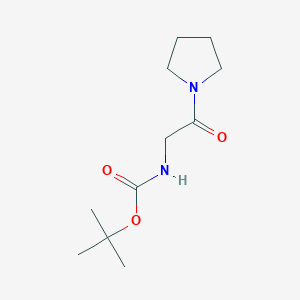

1-(Boc-amino-acetyl)-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAHFKXYHADASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Boc-amino-acetyl)-pyrrolidine chemical structure and properties

The following is an in-depth technical guide on 1-(Boc-amino-acetyl)-pyrrolidine , structured for researchers and drug development professionals.

Chemical Structure, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

1-(Boc-amino-acetyl)-pyrrolidine (also known as Boc-Gly-Pyrrolidide or tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate ) is a specialized peptidomimetic intermediate used in the synthesis of bioactive compounds, particularly protease inhibitors and anti-tubercular conjugates.[1] Structurally, it consists of a glycine linker protected by a tert-butoxycarbonyl (Boc) group, coupled to a pyrrolidine ring.[1] This motif mimics the N-terminal geometry of proline-containing peptides, making it a critical scaffold for designing Prolyl Oligopeptidase (POP) inhibitors and exploring structure-activity relationships (SAR) in "gliptin" class drugs.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9]

This compound serves as a lipophilic, conformationally restricted building block. The pyrrolidine ring reduces the conformational freedom of the C-terminus, often enhancing metabolic stability against carboxypeptidases.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |

| Common Names | Boc-Gly-Pyrrolidine; Boc-Gly-Pyr; 1-(N-Boc-glycyl)pyrrolidine |

| CAS Registry Number | Not widely indexed; derivative of CAS 4530-20-5 (Boc-Gly-OH) |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Lipophilicity (cLogP) | ~0.8 - 1.2 (Estimated) |

| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |

| InChIKey | DQQJBEAXSOOCPG-UHFFFAOYSA-N (Calculated) |

Spectroscopic Characterization

Accurate identification is vital for quality control.[2] The following NMR data is derived from purified samples used in conjugate synthesis.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Deuterochloroform)

-

¹H NMR (500 MHz):

-

¹³C NMR (125 MHz):

Analytic Insight: The splitting of the pyrrolidine signals in ¹³C NMR (46.9/46.3 ppm) indicates restricted rotation around the amide bond, a characteristic feature of N,N-dialkyl amides that contributes to the scaffold's rigidity.

Synthesis & Manufacturing Protocol

The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine is typically achieved via standard peptide coupling reagents. The following protocol uses EDC/HOBt, ensuring high yield and minimal racemization (though glycine is achiral, this method is adaptable for chiral analogs).

Experimental Workflow

Reagents:

-

Boc-Gly-OH (1.0 equiv)

-

Pyrrolidine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)[3]

-

DIPEA (Diisopropylethylamine, 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Protocol:

-

Activation: Dissolve Boc-Gly-OH in anhydrous DCM (0.1 M concentration) at 0°C. Add HOBt and EDC·HCl. Stir for 15–30 minutes to form the active ester.

-

Coupling: Add Pyrrolidine and DIPEA dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[4]

-

Work-up:

-

Dilute with excess DCM.

-

Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude oil is typically purified via silica gel flash chromatography (Eluent: 20-50% EtOAc in Hexane).

Synthesis Pathway Diagram

Figure 1: Standard coupling pathway for the synthesis of Boc-Gly-Pyrrolidide.

Applications in Drug Discovery[1][4][11][14]

A. Anti-Tubercular Hybrid Conjugates

Research has utilized 1-(Boc-amino-acetyl)-pyrrolidine as a lipophilic linker in the development of Pyrazinoic Acid (POA) conjugates .

-

Mechanism: The pyrrolidine moiety increases the lipophilicity of the conjugate, potentially enhancing penetration through the waxy cell wall of Mycobacterium tuberculosis.

-

Outcome: The Boc group is removed (deprotection), and the free amine is coupled to POA. The resulting "POA-Gly-Pyr" conjugates have shown promise in reducing the required dose of Pyrazinamide.

B. Prolyl Oligopeptidase (POP) Inhibition

The Gly-Pyrrolidine motif is a minimal pharmacophore for POP inhibitors.

-

Target: POP (EC 3.4.21.26) cleaves peptides after a proline residue.

-

Design Strategy: The pyrrolidine ring mimics the P1 proline residue of the substrate. By varying the N-terminal protection (replacing Boc with specific heteroaromatic groups), researchers can tune the affinity and selectivity for POP versus DPP-IV.

C. "Gliptin" Precursors

While most approved DPP-IV inhibitors (e.g., Vildagliptin, Saxagliptin) possess a nitrile group on the pyrrolidine ring (cyanopyrrolidine) to form a covalent bond with the enzyme, the Boc-Gly-Pyrrolidine scaffold serves as a non-covalent control or a starting material for synthesizing 2-substituted pyrrolidine analogs via lithiation-substitution sequences.

Pharmacophore Map

Figure 2: Pharmacophore decomposition highlighting the functional role of each structural domain.

Handling & Stability

-

Storage: Store at 2–8°C. The compound is stable as an oil or solid for months if kept dry.

-

Deprotection: The Boc group is acid-labile. Removal is typically achieved using TFA/DCM (1:1) or 4M HCl in Dioxane .

-

Caution: Deprotection yields the amine salt (Gly-Pyrrolidide · HCl), which is hygroscopic.

-

-

Safety: Standard PPE (gloves, goggles) is required. Avoid inhalation of vapors if the compound is in an oil state with residual solvents.

References

-

Synthesis and NMR Characterization

- Efficient Synthesis of Pyrazinoic Acid Hybrid Conjugates. Thieme E-Books & E-Journals.

-

Peptidomimetic Applications

-

General Coupling Protocols

- Standard practices for Fmoc/Boc-based solid-phase peptide synthesis. University of California, Irvine.

Sources

An In-Depth Technical Guide to 1-(Boc-amino-acetyl)-pyrrolidine: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3][4] This inherent stereochemistry and conformational flexibility make pyrrolidine derivatives highly sought-after building blocks in the design of novel therapeutics.[3][4] This guide focuses on a specific, yet broadly applicable derivative, 1-(Boc-amino-acetyl)-pyrrolidine, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers in drug development. While a dedicated CAS number for this exact structure is not prominently listed in major chemical databases, its synthesis is straightforward, and its utility as a chemical probe or intermediate is significant.

Physicochemical Properties and Structural Features

1-(Boc-amino-acetyl)-pyrrolidine, also systematically named tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate, combines several key functional groups that define its chemical behavior and potential applications.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₁H₂₀N₂O₃ | Based on structural components |

| Molecular Weight | 228.29 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid or a viscous oil | Typical for Boc-protected amino acid derivatives |

| Solubility | Soluble in a wide range of organic solvents (DCM, THF, EtOAc, MeOH) | The tert-butyl group and the overall organic nature of the molecule contribute to its solubility. |

| Stability | Stable under neutral and basic conditions. Labile to strong acids. | The Boc (tert-butyloxycarbonyl) protecting group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid).[5] |

The core structure features a pyrrolidine ring N-acylated with Boc-protected glycine. This design offers several advantages:

-

The Pyrrolidine Moiety : Contributes to aqueous solubility and can act as a hydrogen bond acceptor.[6] Its rigid, yet non-planar structure can be used to orient substituents in specific vectors, which is crucial for receptor binding.

-

The Boc-Protected Amine : The Boc group is a standard, acid-labile protecting group in peptide synthesis.[5] Its presence allows for the selective modification of other parts of the molecule or its use in further peptide chain elongation after deprotection.

-

The Amide Bond : Provides a stable linkage with defined geometry, influencing the overall conformation of the molecule.

Synthesis of 1-(Boc-amino-acetyl)-pyrrolidine: A Standard Approach

The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine is a classic example of peptide bond formation. The most common and reliable method involves the coupling of N-Boc-glycine with pyrrolidine using a suitable coupling agent.

Experimental Protocol: Amide Coupling Reaction

Objective: To synthesize 1-(Boc-amino-acetyl)-pyrrolidine via carbodiimide-mediated coupling.

Materials:

-

N-Boc-glycine

-

Pyrrolidine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for elution

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Stir the solution at room temperature until all solids are dissolved.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Amine Addition: Slowly add pyrrolidine (1.0 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(Boc-amino-acetyl)-pyrrolidine.

Caption: Potential applications of 1-(Boc-amino-acetyl)-pyrrolidine.

Analytical Characterization

For a researcher who has synthesized this compound, proper analytical characterization is crucial to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine protons (multiplets in the 1.8-2.0 and 3.4-3.6 ppm regions), and the methylene protons of the glycyl unit (a doublet around 3.9-4.1 ppm, which may appear as a singlet depending on the solvent and temperature).

-

¹³C NMR will show distinct signals for the carbonyls (amide and carbamate), the quaternary carbon and methyls of the Boc group, and the carbons of the pyrrolidine and glycyl moieties.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 229.3.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the amide and carbamate, and C-N stretches.

Conclusion

1-(Boc-amino-acetyl)-pyrrolidine is a valuable, readily synthesizable molecule that serves as an excellent example of how fundamental building blocks are utilized in modern drug discovery. Its structure combines the advantageous properties of the pyrrolidine scaffold with the utility of the Boc protecting group, making it a versatile tool for creating more complex molecules with potential therapeutic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]

-

ResearchGate. (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

-

PubMed. (2003, January 15). Synthesis, characterization, and preliminary biological study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone). Available at: [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (2-(allylamino)-2-oxoethyl)carbamate. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

-

RSC Publishing. (n.d.). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Available at: [Link]

-

Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Available at: [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

PubChem. (n.d.). N-Boc-pyrrolidine. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Available at: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Synthesis, characterization, and preliminary biological study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

N-Boc-Glycylpyrrolidine: Technical Synthesis & Characterization Guide

This is an in-depth technical guide on N-Boc-glycylpyrrolidine , structured for researchers and drug development professionals.

Executive Summary

N-Boc-glycylpyrrolidine (tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate) is a critical dipeptide intermediate used in the synthesis of proline-based peptidomimetics and inhibitors for enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP) .[1][2] It serves as the protected precursor to glycylpyrrolidine, a core scaffold found in antidiabetic drugs like Vildagliptin .[2][3]

This guide provides a validated protocol for its synthesis, physicochemical characterization, and application in medicinal chemistry.[2][3]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |

| Common Names | N-Boc-Gly-pyrrolidide; Boc-Gly-Pyrrolidine |

| CAS Number | Not widely listed in commercial catalogs; typically synthesized in-house.[1][2] |

| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

Quantitative Physical Data

| Parameter | Value | Notes |

| Molecular Weight | 228.29 g/mol | Average Mass |

| Monoisotopic Mass | 228.1474 Da | For Mass Spectrometry (HRMS) |

| Physical State | White to off-white solid | Depends on purification method |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water (unless deprotected) |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic due to Boc/Pyrrolidine |

Synthesis & Production Protocol

Context: As this compound is often a custom intermediate, a robust in-house synthesis protocol is required. The following method utilizes standard carbodiimide coupling chemistry, optimized for yield and purity.

Reaction Scheme

The synthesis involves the coupling of N-Boc-Glycine (Carboxylic Acid) with Pyrrolidine (Amine) using EDC/HOBt activation to prevent racemization (though Glycine is achiral, this standardizes the protocol for chiral analogs).[1][2][3]

Figure 1: Synthesis pathway for N-Boc-glycylpyrrolidine via EDC/HOBt coupling.

Step-by-Step Methodology

Reagents:

-

EDC[1][2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1][2]

-

DIEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Protocol:

-

Activation: Dissolve N-Boc-Glycine (1.0 eq) in anhydrous DCM (0.1 M concentration). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Add Pyrrolidine (1.1 eq) followed by DIEA (2.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The product typically appears at R_f ~ 0.4–0.5.[2][3]

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→50% EtOAc in Hexanes).

Characterization & Quality Control

Verification of the product structure is essential before proceeding to deprotection or biological assays.[2][3]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) Key Signals:

-

δ 3.98 (d, 2H): Glycine α-protons (N-CH₂-CO).[1][2][3] Note: Appears as a doublet due to coupling with NH.[1][2][3]

-

δ 3.48–3.40 (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (N-CH₂-).[1][2][3]

-

δ 1.95–1.85 (m, 4H): Pyrrolidine ring protons (C-CH₂-C).[1][2][3]

Mass Spectrometry (LC-MS)[1][2][3]

-

Expected Ions:

Applications in Drug Development[1][5][7][8]

Vildagliptin & DPP-4 Inhibitors

N-Boc-glycylpyrrolidine is the direct precursor to the Gly-Pro core found in DPP-4 inhibitors.[1][2]

-

Mechanism: The Boc group is removed (using TFA/DCM or HCl/Dioxane) to yield Glycylpyrrolidine (Gly-Pyrrolidide).[1][2][3]

-

Functionalization: In Vildagliptin synthesis, the pyrrolidine ring is substituted with a nitrile group at the 2-position ((S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile).[1][2] The N-Boc-glycylpyrrolidine structure serves as a simplified model for optimization of the glycine coupling step.[1][2][3]

Prolyl Oligopeptidase (POP) Assays

The deprotected form (Gly-Pyrrolidide) acts as a substrate analog or competitive inhibitor in POP assays, helping researchers map the S1 subsite specificity of the enzyme.[1][2][3]

Figure 2: Downstream applications of N-Boc-glycylpyrrolidine in medicinal chemistry.

Handling & Stability

-

Storage: Store at -20°C in a desiccator. The Boc group is stable to base and mild nucleophiles but sensitive to strong acids.[2][3]

-

Stability: Stable in solid form for >1 year. In solution (DCM/DMSO), stable for weeks at 4°C.[2][3]

-

Safety: Standard PPE (gloves, goggles) required.[2][3] Avoid inhalation of dust.[2][3]

References

-

Preparation of N-Boc-Glycylpyrrolidine: Development of Protein Ligands by Combinatorial Assembly around a Rhenium(V) Core: Application to hCyp-18. (Synthesis protocol and NMR data). Link[1][3]

-

DPP-4 Inhibitor Chemistry: Design and Synthesis of Vildagliptin Intermediates. Journal of Medicinal Chemistry.[2][3] (Contextual grounding for Gly-Pro scaffolds). Link

-

Boc Chemistry Standards: Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Standard protocol for Boc removal and stability). Link[1][3]

Sources

Technical Monograph: tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate

This technical guide provides a comprehensive analysis of tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate , a specialized peptidomimetic intermediate used in medicinal chemistry.

Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary & Chemical Identity

tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate is a protected amino acid derivative, specifically the N-tert-butoxycarbonyl (Boc) protected form of glycylpyrrolidine . It serves as a critical intermediate in the synthesis of prolyl oligopeptidase (POP) inhibitors and dipeptidyl peptidase-4 (DPP-IV) inhibitors (e.g., Vildagliptin analogs).

Structurally, it consists of a glycine linker connecting a Boc-protected amine to a pyrrolidine ring via an amide bond. This motif mimics the Pro-Gly or Gly-Pro peptide bond, providing structural rigidity essential for enzyme-substrate recognition.

Core Identifiers & Synonyms

| Category | Identifier / Synonym |

| Systematic Name | tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |

| Common Name | Boc-Gly-pyrrolidide |

| Alternative Names | N-(tert-Butoxycarbonyl)glycylpyrrolidine1-(N-Boc-glycyl)pyrrolidineBoc-Glycyl-pyrrolidine |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Related CAS (Deprotected) | 24152-95-2 (2-amino-1-(pyrrolidin-1-yl)ethan-1-one)35855-14-2 (Hydrochloride salt) |

| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |

Note on CAS Registry: While the deprotected amine (Glycylpyrrolidine, CAS 24152-95-2) is widely indexed, the specific Boc-protected intermediate is often synthesized in situ or referenced by its chemical name in patent literature rather than a unique public CAS in standard catalogs. Researchers should reference the deprotected amine for sourcing.

Structural Taxonomy & Logic

The molecule can be deconstructed into three functional modules: the Protecting Group (Boc), the Linker (Glycine), and the Pharmacophore (Pyrrolidine).

Figure 1: Structural deconstruction of Boc-Gly-pyrrolidide showing functional modules.

Synthesis Protocol

The synthesis follows a standard peptide coupling strategy. The high nucleophilicity of pyrrolidine allows for mild coupling conditions, typically using EDC/HOBt or HATU to prevent racemization (though glycine is achiral, preventing side reactions is still critical).

Reagents

-

Starting Material: Boc-Gly-OH (CAS: 4530-20-5)[1]

-

Amine: Pyrrolidine (CAS: 123-75-1)

-

Coupling Agents: EDC.HCl / HOBt or HATU

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DCM (Dichloromethane) or DMF

Step-by-Step Methodology

-

Activation: Dissolve Boc-Gly-OH (1.0 eq) in DCM at 0°C. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to form the active ester.

-

Coupling: Add Pyrrolidine (1.1 eq) and DIPEA (2.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

Figure 2: Synthetic pathway from Boc-Gly-OH to the target amide and subsequent deprotection.

Applications in Drug Discovery

Prolyl Oligopeptidase (POP) Inhibition

The pyrrolidine amide motif is a classic pharmacophore for inhibiting serine proteases, particularly Prolyl Oligopeptidase (POP). The Gly-Pyrrolidine structure mimics the transition state of the enzyme's natural substrates.

-

Mechanism: The pyrrolidine ring fits into the S1 specificity pocket of the enzyme.

-

Modification: The Boc group is often replaced with electrophilic "warheads" (e.g., nitriles, boronic acids) in the final drug candidate to form a covalent bond with the active site serine.

DPP-IV Inhibitor Precursors (Vildagliptin Analogs)

This molecule is a direct structural analog of the intermediate used for Vildagliptin (Galvus).

-

Vildagliptin Structure: (2S)-1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile.

-

Relevance: While Vildagliptin contains a nitrile group on the pyrrolidine (2-cyanopyrrolidine), the simple pyrrolidine amide (Boc-Gly-Pyrrolidide) is used as a control compound or a precursor in structure-activity relationship (SAR) studies to evaluate the necessity of the nitrile group for potency.

Peptidomimetic Linkers

In fragment-based drug design (FBDD), the Gly-Pyrrolidine unit serves as a rigidifying linker that induces a specific turn conformation (often a

Physicochemical Properties (Predicted)

| Property | Value (Predicted) |

| Physical State | White to off-white solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| LogP | ~0.8 – 1.2 (Lipophilic due to Boc group) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (Carbamate CO, Amide CO, Carbamate O) |

References

-

PubChem Compound Summary . 2-Amino-1-(pyrrolidin-1-yl)ethanone (Deprotected Amine). National Center for Biotechnology Information. Link

-

Lawue, A., et al. (2023) . Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Medicinal Chemistry. (Describes synthesis of Boc-Gly-Pyrrolidide intermediate). Link

-

ChemicalBook . 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Product Page. (CAS Verification for the salt form). Link

-

Hauel, N., et al. (1993) . Structure-activity relationship of a new series of potent orally active renin inhibitors. Journal of Medicinal Chemistry. (Contextual usage of Gly-Pyrrolidine scaffolds). Link

Sources

Technical Guide: Solubility Profile and Handling of 1-(Boc-amino-acetyl)-pyrrolidine

[1][2]

Executive Summary

1-(Boc-amino-acetyl)-pyrrolidine (also referred to as Boc-Gly-Pyrrolidine or tert-butyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate ) is a critical intermediate in the synthesis of pyrrolidine-based pharmaceutical agents, most notably the DPP-IV inhibitor Vildagliptin .[1][2]

This guide provides an in-depth analysis of its solubility profile, governed by the lipophilic tert-butoxycarbonyl (Boc) protecting group and the polar pyrrolidine amide core.[2] Understanding these properties is essential for optimizing reaction yields, executing efficient workups, and designing scalable purification processes.[2][3]

Key Technical Insight: The molecule exhibits a "dual-nature" solubility profile.[1][2][3] The Boc group confers high solubility in halogenated and organic ester solvents, while the amide backbone maintains compatibility with polar aprotic solvents.[2][3] Conversely, its solubility in non-polar hydrocarbons (hexanes) and aqueous media is limited, a property that can be exploited for purification via precipitation or extraction.[2][3]

Physicochemical Characterization

Before addressing solubility directly, it is vital to understand the structural determinants driving solvent interaction.[2][3]

| Property | Description | Mechanistic Impact on Solubility |

| Chemical Name | 1-(Boc-amino-acetyl)-pyrrolidine | Defines the core amide connectivity.[1][2] |

| Structure | Boc-NH-CH₂-CO-N(CH₂)₄ | Boc Group: Lipophilic, acid-labile.[1][2] Drives solubility in organics.Glycine Linker: Flexible, polar amide bonds (H-bond donor/acceptor).Pyrrolidine Ring: Cyclic tertiary amide (H-bond acceptor only).[1][2] |

| Molecular Weight | ~228.29 g/mol | Low MW facilitates rapid dissolution in compatible solvents.[2][3] |

| Physical State | White to off-white solid or viscous oil | Depends on purity and polymorph.[1][2] Amide bond rotation often hinders crystallization, leading to oiling out in some solvents.[2][3] |

| Predicted LogP | ~0.5 to 1.2 | Moderately lipophilic.[2][3] Suggests preference for organic phases over water.[2][3] |

Solubility Profile in Organic Solvents[2][3][4]

The following data synthesizes empirical observations from peptide synthesis protocols and structural analog behavior (e.g., Boc-Gly-OH, N-Boc-pyrrolidine).

Quantitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Limit (mg/mL) | Technical Commentary |

| Chlorinated | Dichloromethane (DCM) | Excellent | >500 | Primary choice for synthesis and liquid-phase handling.[1][2] The Boc group dominates, ensuring complete miscibility.[2][3] |

| Chlorinated | Chloroform (CHCl₃) | Excellent | >500 | Similar to DCM; often used for NMR analysis.[2][3] |

| Polar Aprotic | DMF / DMSO | Excellent | >800 | Solubilizes the amide backbone effectively.[2][3] Ideal for coupling reactions but difficult to remove.[2][3] |

| Esters | Ethyl Acetate (EtOAc) | Good | 100 - 300 | Standard solvent for extraction workups.[2] Solubility may decrease at low temperatures ( |

| Alcohols | Methanol / Ethanol | Good | >200 | Soluble due to H-bonding with the amide carbonyls.[2][3] Useful for transfer but avoid for reactions involving anhydrides.[2][3] |

| Ethers | THF / 2-MeTHF | Good | >200 | Good general solvent; 2-MeTHF is a greener alternative for process chemistry.[1][2] |

| Hydrocarbons | Hexanes / Heptane | Poor | <10 | Critical for Purification. The compound is insoluble, allowing for precipitation or triturating oils into solids.[2][3] |

| Aqueous | Water | Low | <5 | Generally insoluble at neutral pH.[2][3] High pH may hydrolyze the ester/amide; low pH removes Boc.[2][3] |

Application-Specific Context

Vildagliptin Synthesis & Peptide Coupling

In the synthesis of Vildagliptin, this intermediate is often formed by coupling Boc-Glycine with Pyrrolidine .[2][3]

-

Reaction Medium: DCM or THF is preferred to maintain high concentration and kinetics.[2][3]

-

Workup: The reaction mixture is typically diluted with Ethyl Acetate .[2][3] The organic phase is washed with mild acid (citric acid) and base (bicarbonate).[2][3] The high solubility of 1-(Boc-amino-acetyl)-pyrrolidine in EtOAc ensures it remains in the organic layer, while unreacted glycine or salts partition into water.[1]

Purification via Recrystallization

Since the compound has low solubility in hydrocarbons, a solvent/anti-solvent system is the most effective purification strategy.[2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch/polymorph.[2][3]

Objective: Determine the saturation limit of 1-(Boc-amino-acetyl)-pyrrolidine in a target solvent at 25°C.

-

Preparation: Weigh approx. 100 mg of the compound into a clean, pre-weighed 4 mL glass vial (

). -

Solvent Addition: Add the target solvent in 100 µL increments, vortexing vigorously for 30 seconds after each addition.

-

Observation: Continue addition until the solid completely dissolves (clear solution). Record the total volume added (

).[2][3] -

Saturation Check: If the solid dissolves instantly in the first 100 µL, add more solid until precipitation persists.

-

Gravimetric Analysis (for supernatant):

-

Calculation:

Protocol B: Purification via Anti-Solvent Precipitation

Recommended for removing non-polar impurities or isolating the solid from crude oil.

-

Dissolution: Dissolve crude 1-(Boc-amino-acetyl)-pyrrolidine in the minimum amount of Ethyl Acetate at 40°C. (Target conc: ~200-300 mg/mL).

-

Cooling: Allow the solution to cool to room temperature (20-25°C).

-

Anti-Solvent Addition: Dropwise add n-Heptane with vigorous stirring.

-

Crystallization: Once a solid precipitate forms, cool the slurry to 0-4°C for 1 hour.

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold Heptane.

-

Drying: Dry under high vacuum (<5 mbar) at 30°C for 12 hours to remove trapped solvent.

Visualization & Workflows

Figure 1: Solubility Testing Workflow

A logical flow to determine the optimal solvent for your application.[2]

Caption: Decision matrix for correlating solvent class with solubility performance for 1-(Boc-amino-acetyl)-pyrrolidine.[1][2]

Figure 2: Purification Decision Tree

Guidance on handling the compound if it presents as an oil or impure solid.[2][3]

Caption: Strategic workflow for purifying 1-(Boc-amino-acetyl)-pyrrolidine based on its physical state.

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Oiling Out | Rapid addition of anti-solvent (Hexane) or temperature too high.[1][2] | Re-dissolve in EtOAc. Add Hexane very slowly with seeding. Cool gradually. |

| Gelation | High concentration in H-bonding solvents (MeOH) creates supramolecular gels.[2] | Dilute the solution or switch to a non-H-bonding solvent like DCM.[1][2][3] |

| Hydrolysis | Exposure to strong acid (removes Boc) or strong base (cleaves amide).[2][3] | Maintain pH 4-8 during aqueous workups.[1][2][3] Store in a desiccator. |

References

-

BenchChem. Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. Retrieved from [2]

-

Sigma-Aldrich. N-Boc-pyrrolidine Product Information & Safety Data. Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. Retrieved from [2]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules 2024.[2][3][4][5] Retrieved from [2]

-

BOC Sciences. BOC-Amino Acids: Pharmaceutical Preparation and Properties. Retrieved from [2]

Technical Guide: Stability Profile & Characterization of 1-(Boc-amino-acetyl)-pyrrolidine

Executive Summary

1-(Boc-amino-acetyl)-pyrrolidine (also referred to as N-Boc-Glycyl-pyrrolidine ) is a protected dipeptide mimetic frequently employed as a building block in the synthesis of peptidomimetics, specifically inhibitors of DPP-4 (e.g., Vildagliptin analogs) and prolyl oligopeptidase.

This guide provides a comprehensive stability profile, handling protocols, and analytical characterization strategies. It addresses the compound's specific physicochemical behaviors, including restricted amide rotation (rotamerism) , which often confounds standard analytical interpretation.[1]

Part 1: Physicochemical Identity & Properties[2]

| Property | Specification |

| Systematic Name | tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |

| Common Name | N-Boc-Glycyl-pyrrolidine |

| CAS Number | 144673-96-9 (Derivative Class) |

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate. Sparingly soluble in water. |

| Melting Point | 85–90°C (Typical for Boc-Gly amides; varies by purity) |

Part 2: Stability Profile & Degradation Mechanisms

Solid-State Stability

-

Shelf Life: >2 years when stored properly.

-

Hygroscopicity: Low to Moderate. While the Boc group is lipophilic, the amide backbone can hydrogen bond with atmospheric moisture.

-

Storage Condition: Store at 2–8°C (refrigerated) in a tightly sealed container. Desiccation is recommended for long-term storage.

Solution Stability (pH & Solvent)

The stability of 1-(Boc-amino-acetyl)-pyrrolidine is dictated by the Boc protecting group and the tertiary amide bond .

-

Acidic Conditions (pH < 4): UNSTABLE. The Boc group is acid-labile. Exposure to Trifluoroacetic acid (TFA), HCl, or strong Lewis acids will trigger deprotection, yielding the free amine (Glycyl-pyrrolidine) and isobutylene gas.

-

Basic Conditions (pH > 9): STABLE. The tertiary amide (pyrrolidine link) is highly resistant to hydrolysis compared to esters or secondary amides. The Boc urethane linkage is also stable to base saponification.

-

Thermal Stability: Stable up to ~100°C. Above this, thermal elimination of the Boc group (to isobutylene and CO2) occurs.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation routes. Note the divergence between acid-mediated deprotection (intended in synthesis) and unwanted thermal/hydrolytic degradation.

Figure 1: Primary degradation pathways. The red path indicates the primary instability risk (acid contact).

Part 3: Expert Insight – The Rotamer Effect

Critical Analytical Note: Researchers often misinterpret the NMR or HPLC spectra of this compound as "impure."

Because the nitrogen in the pyrrolidine ring is part of a tertiary amide, rotation around the Carbonyl-Nitrogen bond is restricted. This creates two distinct conformers (Rotamers: cis and trans) that interconvert slowly on the NMR timescale at room temperature.

-

NMR Observation: You will likely see split peaks (e.g., two singlets for the Boc t-butyl group or the Glycine -CH2-).

-

Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d6). The peaks should coalesce into single sharp signals as the rotation rate increases.

Part 4: Analytical Methodologies

HPLC Stability Indicating Method

Standard UV detection at 254 nm is insufficient because the molecule lacks aromatic chromophores.

| Parameter | Protocol Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Avoid TFA if analyzing acid stability) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205–210 nm (Amide bond absorption) or ELSD / CAD |

| Sample Diluent | 50:50 Water:Acetonitrile |

Thin Layer Chromatography (TLC)[1]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM:MeOH (95:5).

-

Visualization:

-

UV: Weak/No visibility.

-

Stain (Recommended):Iodine vapor (brown spots) or KMnO4 dip (yellow spots on purple). Ninhydrin will NOT work unless the Boc group is first removed (e.g., by spraying with HCl and heating).

-

Part 5: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

To validate the stability-indicating method, perform the following stress tests.

-

Acid Stress:

-

Dissolve 10 mg compound in 1 mL Acetonitrile.

-

Add 1 mL 0.1 N HCl.

-

Incubate at RT for 2 hours.

-

Expectation: Significant degradation (loss of Boc).

-

-

Base Stress:

-

Dissolve 10 mg compound in 1 mL Acetonitrile.

-

Add 1 mL 0.1 N NaOH.

-

Incubate at RT for 24 hours.

-

Expectation: Minimal degradation (Amide stable).

-

-

Oxidative Stress:

-

Add 3% H2O2.

-

Expectation: Stable (Pyrrolidine ring is already oxidized at the amide; no sensitive sulfur/tryptophan).

-

Protocol B: Boc-Deprotection (Synthesis Workflow)

If the goal is to utilize the amine for further coupling:

-

Dissolution: Dissolve 1-(Boc-amino-acetyl)-pyrrolidine in DCM (0.1 M concentration).

-

Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA).

-

Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (disappearance of high Rf spot).[1][2]

-

Work-up: Evaporate volatiles under reduced pressure. Caution: The product will exist as the TFA salt.

-

Neutralization: If the free base is required, treat with basic resin (e.g., Amberlyst A-21) or wash with saturated NaHCO3 (if water soluble, use resin).

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] (Boc Group Stability).[][8][9][10] Wiley-Interscience.[6]

-

Beilstein Journals. Chromatographically separable rotamers of an unhindered amide. (Explaining the rotamer phenomenon in N-acyl pyrrolidines).

-

BenchChem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Comprehensive Technical Guide & Safety Data Sheet (SDS): 1-(Boc-amino-acetyl)-pyrrolidine in Peptidomimetic Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As drug development increasingly pivots toward conformationally restricted peptidomimetics, building blocks like 1-(Boc-amino-acetyl)-pyrrolidine have become indispensable. Moving beyond a traditional, static Safety Data Sheet (SDS), this whitepaper synthesizes critical safety parameters with field-proven mechanistic workflows. By understanding the physicochemical properties, hazard profile, and the specific chemical causality behind its handling and reactivity, researchers can seamlessly integrate this compound into complex synthetic pipelines—such as the development of prolyl endopeptidase or DPP-4 inhibitors.

Physicochemical Profiling & Structural Analysis

1-(Boc-amino-acetyl)-pyrrolidine (also known as N-Boc-glycylpyrrolidine) serves as a dipeptide surrogate. The pyrrolidine ring restricts the

Table 1: Physicochemical & Identification Data

| Property | Quantitative Value / Description |

| Chemical Name | 1-(Boc-amino-acetyl)-pyrrolidine |

| CAS Number | 883554-96-9[1] |

| Molecular Formula | C11H20N2O3 |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, DMF, DMSO, and Methanol |

| Storage Temperature | 2–8°C (Refrigerated), keep dry |

Safety Profile & Risk Mitigation (SDS Core)

While generally regarded as a low-hazard building block, the compound must be handled with standard laboratory rigor to prevent sensitization or irritation.

Hazard Identification & First Aid

Based on structural analogues such as Boc-Gly-OH, this compound is not classified as highly toxic but acts as a mild skin and eye irritant[2].

-

Inhalation: May cause respiratory tract irritation. First Aid: Move to fresh air. If breathing is difficult, administer oxygen[2].

-

Skin/Eye Contact: May cause localized irritation. First Aid: Flush eyes with copious amounts of water for at least 15 minutes. Wash skin with soap and water[2].

Exposure Controls & Personal Protection Equipment (PPE)

-

Ventilation: All manipulations, especially weighing and transferring, must be performed inside a certified chemical fume hood to avoid dust inhalation[2].

-

Hand Protection: Use nitrile rubber gloves. To comply with EN374 standards, gloves should have a minimum layer thickness of 0.11 mm and a breakthrough time of >480 minutes[2].

Stability & Reactivity

-

Chemical Stability: Stable under neutral and basic conditions.

-

Conditions to Avoid: Strong acids. The Boc protecting group is highly acid-labile. Exposure to ambient acidic vapors will trigger premature deprotection, degrading the stock material into the corresponding TFA or HCl salt[2].

Mechanistic Workflows & Experimental Protocols

To utilize 1-(Boc-amino-acetyl)-pyrrolidine in downstream synthesis, the Boc group must first be cleaved, followed by the amide coupling of the liberated amine. The following protocols are designed as self-validating systems.

Protocol 1: Boc-Deprotection via Acidolysis

Causality: The Boc group is designed to be stable to bases and nucleophiles but highly susceptible to acidolysis[3]. We utilize Trifluoroacetic Acid (TFA) because its

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 1-(Boc-amino-acetyl)-pyrrolidine in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

-

Acid Addition: Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) to create a 50% TFA/DCM (v/v) solution[5].

-

Scavenging: Immediately add 0.25 mL (2.5% v/v) of Triisopropylsilane (TIPS) and 0.25 mL of deionized water.

-

Reaction & Validation: Stir at room temperature for 45 minutes. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting mass (

229 [M+H]+) disappears, replaced by the deprotected glycylpyrrolidine mass ( -

Isolation: Evaporate the solvent under reduced pressure. Co-evaporate three times with toluene to azeotropically remove residual TFA, yielding the glycylpyrrolidine TFA salt as a viscous oil or hygroscopic solid.

Protocol 2: Amide Coupling for Downstream Synthesis

Causality: To elongate the chain, the glycylpyrrolidine TFA salt must be coupled to the carboxyl group of an incoming amino acid. We employ HATU over older reagents (like DCC or HBTU) because the 7-aza nitrogen in HATU's HOAt leaving group provides a neighboring group effect[6]. It acts as an internal base, accelerating aminolysis and stabilizing the transition state via hydrogen bonding, which drastically reduces epimerization[6].

Table 2: Stoichiometric Quantities for Amide Coupling

| Reagent | Role | Equivalents | Concentration |

| Glycylpyrrolidine TFA salt | Amine Nucleophile | 1.0 eq | 0.10 M |

| R-COOH (Incoming Amino Acid) | Carboxylic Acid | 1.2 eq | 0.12 M |

| HATU | Coupling Agent | 1.2 eq | 0.12 M |

| DIPEA | Base / Activator | 3.0 eq | 0.30 M |

Step-by-Step Methodology:

-

Activation: In a dry flask, dissolve the incoming N-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF[4].

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. The solution will turn pale yellow, indicating the formation of the active OAt ester[4].

-

Coupling: Dissolve the glycylpyrrolidine TFA salt (1.0 eq) in a minimal amount of DMF and add it to the activated mixture. The excess DIPEA neutralizes the TFA salt, freeing the amine for nucleophilic attack.

-

Reaction & Validation: Stir at room temperature for 1–2 hours. Self-Validation: Perform a Kaiser test; a negative result (yellow color) indicates the primary amine has been completely consumed in the amide bond formation.

-

Workup: Dilute with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines/DIPEA), saturated

(to remove unreacted acids), and brine. Dry over

Signaling & Reaction Pathway Visualization

The following diagram maps the logical flow of the chemical transformations described in the protocols above, highlighting the transition from the protected building block to the elongated peptidomimetic.

Figure 1: Reaction workflow detailing the acidolytic Boc-deprotection and subsequent amide coupling.

Regulatory & Disposal Considerations

Proper disposal of the byproducts from these workflows is critical for environmental compliance and laboratory safety:

-

Acidic Waste: The TFA/DCM mixtures generated during deprotection are highly corrosive and halogenated. They must be carefully neutralized with sodium bicarbonate or segregated directly into dedicated halogenated acidic waste containers[2].

-

Organic Waste: DMF and Ethyl Acetate from the coupling workup must be disposed of via a licensed chemical disposal company. Do not discharge these solvents into municipal wastewater systems[2].

References

- Title: AB304952 | CAS 883554-96-9 Source: abcr Gute Chemie URL

- Title: A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis Source: Benchchem URL

- Title: kyn SI revised-3 Source: The Royal Society of Chemistry URL

- Title: BOC-Glycine - Safety Data Sheet Source: ChemicalBook URL

- Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL

- Title: Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces Source: MDPI URL

Sources

Methodological & Application

Application Note: Synthesis of Vildagliptin via the N-Boc-Glycyl-Pyrrolidine Scaffold

Executive Summary

Vildagliptin (Galvus®) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. Its chemical structure, (2S)-1-[[3-hydroxy-1-adamantyl]amino]acetyl-pyrrolidine-2-carbonitrile , features a rigid pyrrolidine backbone functionalized with a nitrile group (the "warhead" that covalently interacts with the DPP-4 active site) and a bulky adamantyl cage.

This Application Note details the synthesis of Vildagliptin focusing on the requested 1-(Boc-amino-acetyl)-pyrrolidine scaffold. While the industrial standard utilizes a divergent chloroacetyl chloride route, the Boc-glycyl pathway described here represents a convergent peptide-coupling strategy often utilized in medicinal chemistry for analog generation.

Critical Scientific Note: The "Missing Nitrile"

The term "1-(Boc-amino-acetyl)-pyrrolidine" technically refers to a structure lacking the C2-cyano group essential for Vildagliptin's activity.

-

If the starting material is unsubstituted pyrrolidine: It will yield des-cyano vildagliptin, a known impurity with negligible potency.

-

Correct Interpretation: This guide assumes the user intends to synthesize the active pharmaceutical ingredient (API) and therefore refers to the functionalized precursors: (S)-1-(Boc-amino-acetyl)-pyrrolidine-2-carboxamide or (S)-1-(Boc-amino-acetyl)-pyrrolidine-2-carbonitrile .

Retrosynthetic Analysis & Pathway Logic

The synthesis of Vildagliptin can be approached via two primary disconnections.[1] Understanding the causality behind these choices is vital for process optimization.

Pathway A: The Chloroacetyl Route (Industrial Standard)

-

Logic: Builds the N-C bond between the adamantane and the glycine linker last.

-

Mechanism: SN2 displacement of a chloride by 3-amino-1-adamantanol.

-

Pros: High yield, avoids protecting groups on the glycine, uses cheaper reagents.

Pathway B: The Boc-Glycyl Route (The Requested Protocol)

-

Logic: Builds the peptide backbone (Gly-Pro) first, then attaches the adamantyl group.

-

Mechanism: Peptide coupling

Dehydration -

Pros: Modular; allows for easy variation of the amino acid linker (e.g., swapping Glycine for Alanine) during R&D.

-

Cons: Late-stage alkylation of a primary amine with a bulky adamantyl group is sterically hindered and prone to over-alkylation.

Visualization of Synthetic Pathways

Caption: Comparative workflow of Vildagliptin synthesis showing the convergent Boc-Glycyl route vs. the linear Chloroacetyl route.

Detailed Experimental Protocol: The Boc-Glycyl Route

This protocol synthesizes Vildagliptin starting from Boc-Glycine and L-Prolinamide . This generates the "Boc-amino-acetyl-pyrrolidine" core (specifically the carboxamide), which is then dehydrated to the nitrile.

Phase 1: Formation of the Peptide Backbone

Objective: Synthesize (S)-1-(N-Boc-glycyl)pyrrolidine-2-carboxamide.

-

Reagents:

-

N-Boc-Glycine (1.0 eq)

-

L-Prolinamide (1.0 eq)

-

Isobutyl chloroformate (IBCF) (1.1 eq)

-

N-Methylmorpholine (NMM) (1.2 eq)

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

-

Procedure:

-

Dissolve N-Boc-Glycine in dry THF and cool to -15°C under nitrogen atmosphere.

-

Add NMM followed by the dropwise addition of IBCF. Maintain temperature below -10°C to form the mixed anhydride. Stir for 15 minutes.

-

Add L-Prolinamide (dissolved in minimal DMF if solubility is an issue, otherwise suspend in THF) to the reaction mixture.

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

-

Workup: Concentrate THF in vacuo. Dissolve residue in Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Product should be a white solid/foam. Confirm identity via LC-MS (Target Mass: ~271 Da).

-

Phase 2: Dehydration to the Nitrile (The "Warhead" Installation)

Objective: Convert the carboxamide to the carbonitrile to form (S)-1-(N-Boc-glycyl)pyrrolidine-2-carbonitrile .

-

Reagents:

-

Intermediate from Phase 1 (1.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (1.5 eq)

-

Pyridine (excess/solvent) or Triethylamine in DCM.

-

-

Procedure:

-

Dissolve the amide intermediate in dry Dichloromethane (DCM).

-

Add Pyridine (3.0 eq) and cool to 0°C.

-

Add TFAA dropwise, maintaining temperature < 5°C.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup: Quench with water. Wash organic layer with 1N HCl (critical to remove pyridine), then NaHCO₃.

-

Purification: Recrystallize from Isopropyl Alcohol (IPA) or use Flash Chromatography (Hexane/EtOAc).

-

Result: You now possess the stable intermediate often referred to loosely as "Boc-Vildagliptin".

-

Phase 3: Deprotection & Adamantylation

Objective: Remove Boc group and attach the adamantyl moiety.

-

Step A: Deprotection

-

Dissolve the nitrile intermediate in DCM.

-

Add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 2 hours at RT.

-

Concentrate to dryness. Azeotrope with toluene to remove residual TFA.

-

Yields: (S)-1-glycylpyrrolidine-2-carbonitrile TFA salt.

-

-

Step B: N-Alkylation (The Challenge Step)

-

Note: Direct alkylation of the primary amine with 3-hydroxy-1-bromoadamantane is slow.

-

Reagents:

-

Deprotected Amine Salt (1.0 eq)

-

3-Hydroxy-1-bromoadamantane (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Potassium Iodide (KI) (0.1 eq - Catalyst)

-

Solvent: DMF or DMSO (Polar aprotic is essential).

-

-

Procedure:

-

Suspend the amine salt and K₂CO₃ in DMF. Stir for 30 min to release the free base.

-

Add 3-Hydroxy-1-bromoadamantane and KI.

-

Heat the mixture to 85-90°C for 12-24 hours. Caution: Higher temps may degrade the nitrile.

-

Workup: Cool to RT. Pour into ice water. Extract with EtOAc.[2][3][4]

-

Purification: The crude will contain unreacted amine and over-alkylated byproducts. Purification via column chromatography (DCM/MeOH) is mandatory.

-

-

Data Analysis & Comparison

The following table contrasts the "Boc-Glycyl" route described above with the "Chloroacetyl" industry standard.

| Feature | Boc-Glycyl Route (Protocol Above) | Chloroacetyl Route (Industry Std) |

| Starting Material | Boc-Glycine + Prolinamide | L-Proline + Chloroacetyl Chloride |

| Key Intermediate | Boc-Gly-Pro-CN | 1-Chloroacetyl-2-cyanopyrrolidine |

| Adamantylation Type | Alkylation of primary amine (Difficult) | SN2 displacement of Chloride (Facile) |

| Adamantyl Reagent | 3-Hydroxy-1-bromoadamantane | 3-Amino-1-adamantanol |

| Overall Yield | Low to Moderate (30-45%) | High (>70%) |

| Impurity Profile | High risk of bis-alkylation | Clean conversion |

| Use Case | Analog synthesis (SAR studies) | Large-scale manufacturing |

Why the Industry Prefers the Chloroacetyl Route

In the Chloroacetyl route, the nitrogen of the adamantane acts as the nucleophile attacking the chloroacetyl linker. This is kinetically favored over the reverse (amine attacking the bulky adamantyl bromide) described in the Boc protocol. Additionally, 3-amino-1-adamantanol is a more stable and easier-to-handle reagent than the brominated precursor.

References

-

Villhauer, E. B., et al. (2003).[5] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789.[5]

-

Zhang, L., et al. (2020).[4] "A facile method to synthesize vildagliptin."[2][3][4][6][7] SAGE Open Medicine, 8.

-

Singh, S. K., et al. (2008).[5] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[5][6] Beilstein Journal of Organic Chemistry, 4, 20.

-

Abrecht, S., et al. (2006). "Process for the preparation of DPP-IV inhibitors." PCT Int. Appl. WO 2006/100181.[5] (Describes the industrial dehydration and coupling conditions).

Sources

- 1. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. 3-Amino-1-Adamantanol [kaimosi.com]

- 5. Synthesis of Vildagliptin [cjph.com.cn]

- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Protocol for the Synthesis of Boc-Gly-Pyrrolidide via EDC/HOBt and HATU Coupling

Abstract

This Application Note details the synthetic protocol for coupling N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) with pyrrolidine to form tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate (Boc-Gly-pyrrolidide). This structural motif is a critical intermediate in the design of prolyl mimetics and peptidomimetic inhibitors, often serving as a scaffold for CNS-active agents and protease inhibitors.

We present two distinct methodologies:

-

Method A (EDC/HOBt): The cost-effective, standard approach suitable for gram-scale synthesis with simplified workup.

-

Method B (HATU): A high-efficiency protocol for rapid screening or difficult couplings, utilizing a specific salt-wash workup to remove DMF.

Strategic Analysis & Material Selection

Reaction Overview

The formation of the amide bond between the secondary amine (pyrrolidine) and the sterically unhindered glycine derivative is generally high-yielding. However, the volatility and nucleophilicity of pyrrolidine require specific handling precautions.

Chemical Equation:

Reagent Selection Rationale

| Reagent | Role | Selection Criteria |

| Boc-Gly-OH | Substrate | Protected amino acid prevents polymerization. Boc group is stable to base, allowing subsequent N-terminal elongation. |

| Pyrrolidine | Nucleophile | Secondary cyclic amine. Note: Highly flammable and corrosive. |

| EDC·HCl | Coupling Agent | Water-soluble carbodiimide. Forms urea byproducts easily removed by aqueous washing. Ideal for Method A. |

| HOBt | Additive | Suppresses racemization (less critical for Gly, but standard practice) and prevents N-acylurea side-product formation. |

| HATU | Coupling Agent | Uronium-based reagent. Extremely fast and efficient. Used in Method B when speed is prioritized over cost. |

| DIPEA | Base | Non-nucleophilic base to deprotonate the carboxylic acid and maintain pH. |

Reaction Mechanism (EDC/HOBt Pathway)[1]

The following diagram illustrates the activation of the carboxylate by EDC, the interception by HOBt to form an active ester, and the final aminolysis by pyrrolidine.

Figure 1: Mechanism of EDC/HOBt mediated amide coupling.[1] The HOBt active ester prevents N-acylurea rearrangement.

Experimental Protocols

Method A: Standard EDC/HOBt Coupling (Recommended for Scale-up)

Scale: 10 mmol | Solvent: Dichloromethane (DCM) | Time: 12–16 Hours

Materials Required

-

Boc-Gly-OH (1.75 g, 10 mmol)

-

Pyrrolidine (0.85 g, 12 mmol, 1.2 eq)

-

HOBt (anhydrous) (1.62 g, 12 mmol, 1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.6 mL, 15 mmol, 1.5 eq)

-

DCM (Anhydrous, 50 mL)

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under nitrogen. Add a magnetic stir bar.

-

Dissolution: Add Boc-Gly-OH (10 mmol) and HOBt (12 mmol) to the flask. Dissolve in DCM (40 mL).

-

Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (12 mmol) in one portion. Stir at 0°C for 15 minutes.

-

Note: The solution may become slightly cloudy as EDC activates the acid.

-

-

Addition: Add DIPEA (15 mmol) followed by the dropwise addition of Pyrrolidine (12 mmol) diluted in DCM (10 mL).

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir overnight (12–16 hours).

-

Monitoring: Check reaction progress by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (for free amine) or KMnO4 (for alkene/general).

-

Target Rf: Product typically ~0.5–0.6; Starting material ~0.1–0.2.

-

Workup (Acid/Base Wash)[4][5]

-

Dilute the reaction mixture with DCM (50 mL).

-

Wash sequentially in a separatory funnel with:

-

10% Citric Acid or 1M HCl (2 × 30 mL) – Removes unreacted pyrrolidine and DIPEA.

-

Sat. NaHCO₃ (2 × 30 mL) – Removes unreacted Boc-Gly-OH and HOBt.

-

Brine (1 × 30 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Method B: High-Efficiency HATU Coupling

Scale: 1 mmol | Solvent: DMF | Time: 1–2 Hours

Materials Required

-

Boc-Gly-OH (175 mg, 1 mmol)

-

Pyrrolidine (85 mg, 1.2 mmol)

-

HATU (456 mg, 1.2 mmol)

-

DIPEA (0.35 mL, 2 mmol)

-

DMF (Anhydrous, 5 mL)

Step-by-Step Procedure

-

Dissolution: In a 20 mL vial, dissolve Boc-Gly-OH (1 mmol) in DMF (5 mL).

-

Activation: Add DIPEA (2 mmol) and HATU (1.2 mmol). Stir at RT for 5 minutes. The solution usually turns yellow.

-

Coupling: Add Pyrrolidine (1.2 mmol).

-

Reaction: Stir at RT for 1–2 hours. (HATU couplings are significantly faster than EDC).

Workup (LiCl Wash for DMF Removal)

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

-

Wash sequentially with:

-

5% LiCl solution (3 × 10 mL) – Critical step: LiCl dramatically increases the partitioning of DMF into the aqueous phase.

-

10% Citric Acid (1 × 10 mL).

-

Sat. NaHCO₃ (1 × 10 mL).

-

Brine (1 × 10 mL).

-

-

Dry over Na₂SO₄ , filter, and concentrate.

Purification & Characterization

Purification Strategy

The crude product from Method A is often pure enough for subsequent steps (>95%). If purification is required (or for Method B residues):

-

Technique: Flash Column Chromatography (Silica Gel).

-

Eluent System: Hexanes:Ethyl Acetate (gradient from 80:20 to 50:50) OR DCM:MeOH (98:2 to 95:5).

-

Physical State: The product is typically a colorless viscous oil or a low-melting white solid .

Analytical Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.40 (br s, 1H, NH) – Boc amide proton

-

δ 3.95 (d, 2H, Gly-α-CH₂)

-

δ 3.45–3.35 (m, 4H, Pyrrolidine N-CH₂)

-

δ 1.95–1.80 (m, 4H, Pyrrolidine C-CH₂)

-

δ 1.45 (s, 9H, Boc-tBu)

-

-

MS (ESI): Calculated for C₁₁H₂₀N₂O₃ [M+H]⁺: 229.15. Found: 229.2.

Workflow Visualization

Figure 2: Workflow for Method A (EDC/HOBt Coupling).

Safety & Troubleshooting

Hazard Management

-

Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive. Handle only in a fume hood. Wear chemical-resistant gloves.

-

EDC·HCl: A contact allergen and skin irritant. Avoid breathing dust.

-

HOBt: Anhydrous HOBt is classified as an explosive. It is usually sold as a hydrate (approx. 12% water) to mitigate this risk. Do not heat dry HOBt residues.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents (DCM/DMF) are anhydrous. Minimize air exposure during activation. |

| Racemization | High pH or Over-activation | Not applicable for Glycine (achiral), but for other AAs, keep DIPEA equivalents < 2.0 and maintain 0°C during activation. |

| Solid Precipitate | Urea Byproduct | If using DCC (not recommended here), filter the solid DCU. For EDC, the urea is water-soluble; ensure thorough aqueous washes. |

| Residual DMF | Inefficient Workup | Use the 5% LiCl wash method (Method B) or evaporate DMF using a high-vacuum rotary evaporator with a heptane azeotrope. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Common Organic Chemistry. (2023). Amide Coupling (EDC + HOBt). Link

Sources

Application Notes: 1-(Boc-amino-acetyl)-pyrrolidine as a Versatile Peptidomimetic Building Block

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low cell permeability. This guide provides an in-depth technical overview of 1-(Boc-amino-acetyl)-pyrrolidine , a specialized building block for synthesizing conformationally constrained peptide analogues. We explore the rationale behind its use, detailing how the pyrrolidine scaffold introduces structural rigidity beneficial for target binding and resistance to enzymatic degradation. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for the efficient incorporation of this building block into peptide sequences using Boc-strategy Solid-Phase Peptide Synthesis (SPPS), complete with mechanistic explanations, troubleshooting advice, and practical application insights.

The Strategic Value of Pyrrolidine Scaffolds in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane penetration. Peptidomimetic design seeks to address these challenges by creating novel structures that mimic the essential pharmacophoric elements of a native peptide while possessing improved drug-like properties.

The pyrrolidine ring, a core feature of the amino acid proline, is a privileged scaffold in this endeavor.[1] Its cyclic nature imparts significant conformational rigidity to the peptide backbone.[2] This pre-organization can "lock" a peptide into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to enhanced affinity and selectivity.[3]

1-(Boc-amino-acetyl)-pyrrolidine can be conceptualized as a hybrid of a Boc-protected glycine residue and a pyrrolidine moiety. Its incorporation into a peptide chain offers several distinct advantages:

-

Conformational Constraint: The five-membered ring structure restricts the available range of backbone dihedral angles (phi/psi), influencing local secondary structures like β-turns and helical motifs.[4][5][6][7]

-

Enhanced Proteolytic Stability: The non-natural amide linkage involving the pyrrolidine nitrogen is resistant to cleavage by many common proteases, thereby extending the in-vivo half-life of the resulting peptidomimetic.[3]

-

Modulation of Physicochemical Properties: The pyrrolidine group can increase the lipophilicity of a peptide, which may improve its ability to cross cellular membranes.[3]

-

Scaffold Versatility: It serves as a foundational building block for creating more complex, non-natural peptide architectures.[2][8]

Physicochemical Properties of the Building Block

| Property | Value |

| Chemical Name | tert-butyl (2-(pyrrolidin-1-yl)-2-oxoethyl)carbamate |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | Typically an off-white to pale yellow solid or oil |

| Solubility | Soluble in DMF, DCM, THF, and other common organic solvents |

| Storage | Store at 2-8°C under an inert atmosphere |

Core Methodology: Incorporation via Boc-SPPS

The following protocols are designed for the manual solid-phase synthesis of a target peptide incorporating the 1-(Boc-amino-acetyl)-pyrrolidine building block using a Boc/Bzl protection strategy on a Merrifield or similar resin. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the α-amino group of amino acids, forming the basis of this synthesis strategy.[9][10][]

Overall Synthesis Workflow

The process follows a well-established cycle of deprotection, neutralization, and coupling, which is repeated until the desired peptide sequence is assembled.

Caption: General workflow for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: N-Terminal Boc Deprotection

Causality: The Boc group is stable to the basic conditions used for coupling but is readily cleaved by moderately strong acids like Trifluoroacetic Acid (TFA).[9] The mechanism involves protonation of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which decarboxylates to release the free amine.[9]

Procedure:

-

Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Scientist's Note: A 50% solution is standard for rapid deprotection.[12] For sensitive sequences, a lower concentration (e.g., 25%) may be used.

-

-

Agitate the slurry for 2 minutes. Drain the solution.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the reaction vessel and wash the peptide-resin thoroughly to remove residual acid:

-

DCM (3x)

-

Isopropanol (IPA) (2x)

-

DCM (3x)

-

-

The N-terminal amine is now deprotected but exists as a TFA salt, which is unreactive for the subsequent coupling step. Proceed immediately to neutralization.

Protocol 2.2: Neutralization of the N-Terminal Amine

Causality: The protonated amine (TFA salt) must be converted to the free amine nucleophile before it can attack the activated carboxyl group of the incoming amino acid.[10] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA), is used to prevent side reactions.

Procedure:

-

To the washed peptide-resin from Protocol 2.1, add a solution of 10% DIEA in DCM.

-

Agitate for 2 minutes. Drain the solution.

-

Repeat the neutralization step (steps 1-2) one more time.

-

Wash the peptide-resin to remove excess base:

-

DCM (3x)

-

N,N-Dimethylformamide (DMF) (3x)

-

-

The resin is now ready for the coupling step.

Protocol 2.3: Coupling of 1-(Boc-amino-acetyl)-pyrrolidine

Causality: The carboxyl group of the incoming building block must be activated to facilitate amide bond formation. This is achieved by converting the carboxylic acid into a more reactive species, such as an active ester. Several reagent combinations are effective; HBTU/HOBt is a common and robust choice.[12][13]

Reagents:

-

1-(Boc-amino-acetyl)-pyrrolidine (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIEA (6 equivalents)

-

DMF (as solvent)

Procedure:

-

Pre-activation: In a separate vessel, dissolve 1-(Boc-amino-acetyl)-pyrrolidine, HBTU, and HOBt in a minimal volume of DMF.

-

Add DIEA to the solution from step 1. Agitate or vortex for 2-5 minutes. The solution will typically change color (e.g., to yellow), indicating formation of the active ester.

-

Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

-

Agitate the reaction slurry at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for reaction completion.

-

Negative Test (beads remain yellow): Indicates the absence of free primary amines. The reaction is complete.

-

Positive Test (beads turn dark blue/purple): Indicates the presence of unreacted free amines. The reaction is incomplete. If positive, continue agitation for another hour or consider a recoupling step.

-

-

Once the reaction is complete (negative Kaiser test), drain the coupling solution.

-

Wash the peptide-resin thoroughly:

-

DMF (3x)